3-[4-(Propylsulfamoyl)phenyl]propanamide
Description
3-[4-(Propylsulfamoyl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone (CH2CH2CONH2) linked to a phenyl ring substituted with a propylsulfamoyl group (-SO2NHCH2CH2CH3). This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the propyl chain) and hydrogen-bonding capacity (from the sulfamoyl and amide groups).
Properties
IUPAC Name |
3-[4-(propylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-9-14-18(16,17)11-6-3-10(4-7-11)5-8-12(13)15/h3-4,6-7,14H,2,5,8-9H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQYSKNWHTQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propanamide Chain Construction via Knoevenagel Condensation
The propanamide moiety is often built using carbonyl condensation reactions. A Knoevenagel approach enables the elongation of a benzaldehyde derivative to a cinnamic acid analog, followed by reduction and amidation.
Stepwise Procedure
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Condensation :
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Hydrogenation :
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Amidation :
Advanced Coupling Techniques
HBTU-Mediated Amide Bond Formation
Modern peptide coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) offer high efficiency in amide synthesis, particularly for sensitive substrates.
Application to Target Compound
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Activation :
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Coupling :
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis prioritizes throughput and safety. Continuous flow systems enhance heat transfer and reaction control during exothermic steps like sulfonation.
Case Study
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A tubular reactor setup for sulfonyl chloride synthesis achieves 95% conversion at 50°C with residence times <10 minutes.
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Integrated quenching with propylamine in a second flow module minimizes intermediate isolation.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
Purification and Characterization
Recrystallization Techniques
Crude product is typically purified using ethanol/water mixtures, achieving >98% purity. X-ray crystallography confirms the absence of polymorphic variations.
Spectroscopic Validation
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¹H NMR : Key signals include δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 3.15 (q, 2H, SO₂NHCH₂), and δ 6.85–7.45 (m, 4H, aromatic).
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IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (S=O) confirm functionality.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Electrophilic sulfonation of substituted benzene rings often leads to mixed regioisomers. Directed ortho-metalation (DoM) using directing groups (e.g., amides) ensures para-substitution.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Propylsulfamoyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its sulfonamide group, which is known for its antibacterial and diuretic properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[4-(Propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Sulfamoyl vs. Sulfonamido : The sulfamoyl group (-SO2NH-) in the target compound differs from sulfonamido (-SO2NHR) analogs (e.g., ), where the nitrogen is substituted with aryl groups. This impacts electronic properties and target interactions .
- Pharmacophore Variations: SC211’s piperazine ring () highlights how non-sulfonamide substituents can confer receptor selectivity (e.g., dopamine D4 vs. D2), suggesting the target compound’s propylsulfamoyl group may favor distinct binding profiles .
Key Observations :
- High-yield syntheses (e.g., 95.7% in ) often employ coupling agents like HBTU, suggesting similar strategies could optimize the target compound’s production .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (~325 g/mol, estimated) is comparable to ’s pentanamide derivative (493.53 g/mol), but its shorter alkyl chain may enhance solubility .
- Thermal Stability : Compounds with sulfamoyl groups (e.g., ) typically exhibit melting points >150°C, suggesting the target compound is stable under standard storage conditions .
Q & A
Q. What are the optimal synthetic routes for 3-[4-(Propylsulfamoyl)phenyl]propanamide, and how can purity be maximized?
The synthesis typically involves multi-step reactions, starting with sulfamoylation of 4-aminophenyl intermediates followed by propanamide coupling. Key steps include:
- Sulfamoylation : Reacting 4-aminophenyl derivatives with propane sulfonyl chloride under anhydrous conditions.
- Amidation : Coupling the sulfamoyl intermediate with propionic acid derivatives using coupling agents like TBTU or DCC. Purity optimization requires strict control of reaction parameters (e.g., temperature: 0–25°C, solvent: dichloromethane/THF) and purification via column chromatography (eluent: CH₂Cl₂/MeOH gradients). Analytical validation by NMR and HPLC-MS ensures structural integrity .
Q. Which analytical techniques are most reliable for characterizing 3-[4-(Propylsulfamoyl)phenyl]propanamide?
A combination of spectroscopic and chromatographic methods is critical:
- ¹H/¹³C NMR : To confirm sulfamoyl and propanamide functional groups (e.g., δ 2.4–3.1 ppm for CH₂ groups in propanamide).
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (expected m/z: ~325.12 [M+H]⁺).
- HPLC-PDA : To assess purity (>95%) and detect trace impurities. Cross-referencing with synthetic intermediates helps resolve spectral ambiguities .
Q. How should preliminary biological activity screening be designed for this compound?
Initial screens should focus on:
- Enzyme Inhibition Assays : Test against sulfatases or kinases (e.g., using fluorogenic substrates at 10–100 µM concentrations).
- Cell-Based Viability Assays : Evaluate cytotoxicity in cancer (e.g., HeLa, MCF-7) and normal cell lines (IC₅₀ determination via MTT assay). Include positive controls (e.g., known sulfonamide inhibitors) and validate results across ≥3 independent replicates. Dose-response curves (1 nM–100 µM) identify bioactive ranges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
SAR strategies include:
- Core Modifications : Varying the sulfamoyl substituent (e.g., propyl vs. isopropyl) to alter steric/electronic profiles.
- Propanamide Chain Functionalization : Introducing halogens or aryl groups to enhance target binding.
- Parallel Synthesis : Generate a library of 20–50 analogs for high-throughput screening. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or HDACs. Prioritize analogs with >10-fold improved activity in follow-up assays .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
Discrepancies often arise from assay conditions. Mitigation strategies:
- Standardized Protocols : Fix parameters like cell passage number, serum concentration, and incubation time.
- Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers.
- Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic assays). For example, if IC₅₀ varies in kinase assays, validate using isoform-specific recombinant proteins .
Q. How can computational models guide mechanistic studies of this compound?
Integrate MD Simulations and QSAR to:
- Predict binding modes with targets (e.g., sulfamoyl interaction with catalytic lysine residues).
- Identify metabolic hotspots (e.g., CYP450-mediated oxidation of the propyl chain). Validate predictions with knockout cell lines (e.g., CRISPR-Cas9-edited enzyme variants) and isotope labeling (e.g., ¹⁴C-tracing for metabolite profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
